molecular formula C16H21BFNO3 B8085519 N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B8085519
M. Wt: 305.2 g/mol
InChI Key: ZAAWXOPPLOKQMR-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a boronic acid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a fluoro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boronic acid ester moiety makes it a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions.

Preparation Methods

The synthesis of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic acid ester by reacting 4-fluoro-2-iodophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. The second step involves the coupling of the resulting boronic acid ester with cyclopropanecarboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Chemical Reactions Analysis

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.

    Substitution: The boronic acid ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include substituted phenyl derivatives and cyclopropane derivatives .

Scientific Research Applications

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound’s boronic acid ester moiety makes it useful in the study of enzyme inhibition, particularly proteasome inhibitors.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The fluoro group enhances the compound’s stability and affinity for its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide can be compared with other boronic acid derivatives, such as:

The unique combination of the boronic acid ester, fluoro, and cyclopropane carboxamide groups in this compound makes it a valuable compound with distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-11(18)7-8-13(12)19-14(20)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAWXOPPLOKQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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